molecular formula C24H24N4O3 B2646377 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946322-96-9

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2646377
CAS No.: 946322-96-9
M. Wt: 416.481
InChI Key: MHHHDSSKTHJQCY-UHFFFAOYSA-N
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Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide is a chemical compound for research use. The specific mechanism of action, biological activity, and primary research applications for this compound are currently under investigation. Researchers are exploring its potential in various fields, which may include oncology, neuroscience, or infectious disease studies, based on its structural features. The imidazopyridazine scaffold is a moiety of interest in medicinal chemistry due to its potential to interact with various biological targets. Further studies are required to fully elucidate its pharmacological profile and research value. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-4-8-18(21-15-28-22(25-21)11-13-24(27-28)31-3)14-20(16)26-23(29)12-7-17-5-9-19(30-2)10-6-17/h4-6,8-11,13-15H,7,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHHDSSKTHJQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The presence of methoxy groups enhances its lipophilicity and may influence its binding affinity to biological targets. The structural formula can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

Preliminary studies suggest that this compound interacts with specific enzymes and receptors involved in various biochemical pathways. The exact molecular targets are still under investigation, but initial findings indicate potential interactions with:

  • Kinases : Modulating signaling pathways related to cell proliferation.
  • Receptors : Binding to neurotransmitter or hormone receptors, affecting physiological responses.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties , potentially through the inhibition of tumor cell growth. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Cytotoxicity in Cancer Research : A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). Results showed that treatment with the compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation.
  • Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Differences Reported Activity/Properties Reference
Compound X 6-Methoxyimidazo[1,2-b]pyridazine core; 4-methoxyphenyl propanamide Hypothesized kinase inhibition based on scaffold similarity; unconfirmed biological activity
N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12 in ) Replaces imidazopyridazine with triazole; lacks methylphenyl group Moderate neuroprotective activity in SH-SY5Y cells (IC₅₀: ~15 μM)
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropyl propan-2-amine (IP-5) Fluorophenyl substituent; isopropyl-propanamine side chain Anticandidal activity; IR/MS data consistent with lipophilic interactions
Ponatinib Imidazopyridazine core with trifluoromethyl and acetylene substituents Potent Bcr-Abl kinase inhibitor (IC₅₀: 0.37 nM); used in leukemia therapy
1371566-51-6 () Pyrazolo[1,5-a]pyridine core; isopropyl-ethoxy linkage No reported activity; structural focus on solubility modulation
Pharmacological and Physicochemical Properties
  • Lipophilicity : Compound X’s 4-methoxyphenyl group enhances lipophilicity compared to Compound 12 (), which has a triazole group. However, it is less lipophilic than ponatinib due to the absence of trifluoromethyl groups .
  • Synthetic Accessibility : Compound X’s synthesis likely involves imidazopyridazine ring formation followed by amide coupling, similar to ponatinib’s route (total yield: ~5%) . In contrast, triazole-based analogues () achieve higher yields (~20–35%) due to simpler heterocyclic systems .
  • Biological Potential: While ponatinib’s imidazopyridazine scaffold is validated for kinase inhibition, Compound X’s methoxy and methylphenyl groups may confer selectivity for unexplored targets. The lack of in vitro data limits direct comparison .
Spectroscopic and Analytical Data
  • Infrared Spectroscopy : Compound X’s IR spectrum would likely show peaks for methoxy C-O (1250–1050 cm⁻¹) and amide C=O (1650–1600 cm⁻¹), aligning with triazole-propanamide analogues in .
  • Mass Spectrometry : A molecular ion [M+H]⁺ peak at m/z ~435 is predicted, comparable to imidazopyridazine derivatives in (e.g., IP-5: m/z = 339) .

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